(2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone
Description
This compound features a central methanone group bridging a 2,4-dimethylthiazole ring and a piperazine moiety substituted with a 4-(methylthio)benzo[d]thiazol-2-yl group. The piperazine linker introduces conformational flexibility, which may influence binding affinity in biological systems.
Properties
IUPAC Name |
(2,4-dimethyl-1,3-thiazol-5-yl)-[4-(4-methylsulfanyl-1,3-benzothiazol-2-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4OS3/c1-11-16(25-12(2)19-11)17(23)21-7-9-22(10-8-21)18-20-15-13(24-3)5-4-6-14(15)26-18/h4-6H,7-10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IIQPDJCVHKNWBI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)C)C(=O)N2CCN(CC2)C3=NC4=C(S3)C=CC=C4SC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4OS3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They can act as antioxidants, analgesics, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.
Mode of Action
For instance, the thiazole ring’s aromaticity, characterized by the delocalization of a lone pair of π-electrons of the sulfur atom, allows the C-5 atom to undergo electrophilic substitution and the C-2 atom for nucleophilic substitution.
Biochemical Pathways
Thiazole compounds can activate or stop biochemical pathways and enzymes or stimulate or block receptors in biological systems.
Pharmacokinetics
Thiazole is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes. These properties could influence the bioavailability of the compound.
Biochemical Analysis
Biochemical Properties
The compound (2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone likely interacts with various enzymes, proteins, and other biomolecules due to its complex structure. The thiazole ring, a core component of the compound, is known to interact with a variety of enzymes and proteins. The piperazine ring may also interact with various receptors and enzymes, potentially altering their function.
Cellular Effects
The cellular effects of this compound are currently unknown. Based on the compound’s structure, it could potentially influence cell function by interacting with various cellular components. For instance, the compound could affect cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
The compound’s structure suggests that it could bind to various biomolecules, potentially inhibiting or activating enzymes and altering gene expression.
Metabolic Pathways
The compound’s structure suggests potential interactions with various enzymes or cofactors, which could affect metabolic flux or metabolite levels.
Biological Activity
The compound (2,4-Dimethylthiazol-5-yl)(4-(4-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)methanone is a thiazole derivative that has garnered attention for its diverse biological activities, particularly in antimicrobial and anticancer applications. This article reviews the synthesis, biological activity, and mechanisms of action of this compound, supported by relevant data tables and research findings.
Synthesis
The synthesis of thiazole derivatives typically involves the reaction of thiazole-containing carboxylic acids with piperazine derivatives. For instance, the synthesis of related compounds was achieved using 1-ethyl-3-[3-(dimethylamino)propyl]carbodiimide hydrochloride (EDCl) and 1-hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) as a solvent . The resulting compounds were characterized using spectral methods including NMR and mass spectrometry.
Biological Activity Overview
Thiazole derivatives are known for their broad range of biological activities. The specific compound has been evaluated for its antimicrobial properties against various bacterial and fungal strains.
Antimicrobial Activity
A study reported that several thiazole derivatives exhibited moderate to good antimicrobial activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as Gram-negative bacteria like Escherichia coli and fungi such as Candida albicans and Aspergillus niger .
Table 1: Antimicrobial Activity of Thiazole Derivatives
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 5e | S. aureus | 4.51 mM |
| 5k | B. subtilis | 4.60 mM |
| 5g | C. albicans | 3.92 mM |
| 5b | A. niger | 4.01 mM |
The presence of electron-withdrawing groups such as nitro or electron-donating groups like methoxy on the aromatic ring significantly enhanced the antimicrobial activity of these compounds .
The mechanism by which thiazole derivatives exert their biological effects often involves interference with essential cellular processes. For instance, the compound may target key enzymes involved in metabolic pathways such as the citric acid cycle by inhibiting succinate dehydrogenase, leading to disrupted energy production in cells.
Case Studies
Several studies have investigated the biological activities of thiazole derivatives:
- Antibacterial Screening : In a comprehensive screening, various thiazole derivatives were synthesized and tested for antibacterial properties. Compounds with specific substitutions showed enhanced activity against tested pathogens, indicating a structure-activity relationship that could guide future drug design .
- Anticancer Potential : Research has also indicated potential anticancer properties for thiazole derivatives, with some compounds demonstrating cytotoxic effects against cancer cell lines. The exact mechanisms remain under investigation but may involve apoptosis induction or cell cycle arrest .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Similarities and Variations
The compound is compared to analogs sharing key structural motifs: thiazole/benzothiazole cores, piperazine linkers, and methanone bridges. Variations in substituents and connectivity significantly alter physicochemical and biological properties.
| Compound | Core Structure | Key Substituents | Biological Activity | Reference |
|---|---|---|---|---|
| Target Compound | Thiazole + Benzothiazole + Piperazine | 2,4-Dimethylthiazole; 4-(Methylthio)benzo[d]thiazole | Not reported (structural analog data used) | — |
| [4-(4-Methoxyphenyl)piperazin-1-yl]-(3,4,5-trimethoxyphenyl)methanone | Piperazine + Methanone | 3,4,5-Trimethoxyphenyl; 4-Methoxyphenyl | Anticancer (hypothesized) | |
| (5Z)-5-[(4-Methoxyphenyl)methylidene]-2-(4-methylpiperazin-1-yl)-1,3-thiazol-4-one | Thiazolone + Piperazine | 4-Methoxybenzylidene; 4-Methylpiperazine | Antiproliferative (analogs) | |
| 1-(Benzo[d][1,3]dioxol-5-yl)-N-(4-(4-methoxyphenyl)-5-(4-(pyrrolidin-1-yl)benzoyl)thiazol-2-yl)cyclopropane-1-carboxamide | Thiazole + Piperazine/Pyrrolidine | Benzo[d][1,3]dioxolyl; Cyclopropanecarboxamide | Not reported (structural focus) | |
| 4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-ylmethanone | Benzothiazole + Piperazine + Isoxazole | 6-Ethoxybenzo[d]thiazole; Isoxazole | Not reported (structural focus) |
Physicochemical Properties
- Lipophilicity : The target compound’s methylthio group increases logP compared to methoxy or hydroxyl analogs, favoring blood-brain barrier penetration .
- Solubility : Piperazine derivatives with polar substituents (e.g., -OH, -COOH) exhibit higher aqueous solubility, as seen in ’s cyclopropanecarboxamide analog .
Crystallographic and Stability Data
Preparation Methods
Formation of the Benzothiazole Core
The 4-(methylthio)benzo[d]thiazole intermediate is synthesized via cyclization of 2-amino-4-(methylthio)benzenethiol with a carbonyl source. A representative protocol involves:
Reagents :
- 2-Amino-4-(methylthio)benzenethiol (1.0 equiv)
- Chloroacetyl chloride (1.2 equiv)
- Triethylamine (2.0 equiv) in anhydrous dichloromethane
Conditions :
Mechanism :
The reaction proceeds through nucleophilic attack of the thiol group on the α-carbon of chloroacetyl chloride, followed by intramolecular cyclization and elimination of HCl.
Functionalization of the Piperazine Linker
Protection-Deprotection Strategy
To avoid undesired side reactions during coupling, the piperazine nitrogen is protected using a tert-butoxycarbonyl (Boc) group:
Step 1 : Boc Protection
- Reagents : Boc anhydride (1.5 equiv), DMAP (0.1 equiv) in THF
- Conditions : 0°C to room temperature, 6 hours
- Yield : 92%
Step 2 : Deprotection
Coupling of Heterocyclic Moieties
Methanone Bridge Formation
The critical coupling step involves reacting the deprotected piperazine with 2,4-dimethylthiazole-5-carbonyl chloride:
Reagents :
- 2,4-Dimethylthiazole-5-carbonyl chloride (1.1 equiv)
- Deprotected piperazine-benzo[d]thiazole (1.0 equiv)
- DIPEA (3.0 equiv) in dry DCM
Conditions :
Key Optimization :
- Excess DIPEA neutralizes HCl generated during the reaction, preventing protonation of the piperazine nitrogen.
- Anhydrous conditions minimize hydrolysis of the acyl chloride.
Alternative Synthetic Routes
Suzuki-Miyaura Cross-Coupling
For analogs requiring isotopic labeling, a palladium-catalyzed coupling is employed:
Reagents :
- Boronic ester-functionalized thiazole (1.2 equiv)
- Piperazine-benzo[d]thiazole iodide (1.0 equiv)
- Pd(PPh₃)₄ (5 mol%), K₂CO₃ (3.0 equiv) in dioxane/H₂O (4:1)
Conditions :
Analytical Characterization
Spectroscopic Data
¹H NMR (400 MHz, DMSO-d₆) :
- δ 8.35 (d, J = 8.1 Hz, 1H, benzo[d]thiazole-H)
- δ 3.59 (t, J = 4.5 Hz, 4H, piperazine-H)
- δ 2.31 (s, 3H, thiazole-CH₃)
HRMS (ESI+) :
Comparative Analysis of Synthetic Methods
Industrial-Scale Considerations
Cost-Efficiency Metrics
- Atom Economy : 82% for the acyl chloride route vs. 65% for Suzuki coupling.
- Solvent Recovery : DCM and THF are recycled via fractional distillation (85% recovery).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
